Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the reaction of 4-chloroisoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, although specific conditions for such reactions are less commonly reported
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of more oxidized isoquinoline derivatives
Scientific Research Applications
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and the carbonyl group are likely involved in binding interactions, while the isoquinoline ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-chloro-1-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 4-position and the carbonyl group at the 1-position. These functional groups confer specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Biological Activity
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₂H₁₀ClNO₃
- Molecular Weight : 251.67 g/mol
- CAS Number : 25438101
This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.
Inhibition of PARP
Research indicates that compounds similar to this compound display significant inhibitory activity against PARP enzymes. For instance, a study demonstrated that certain derivatives exhibited over 80% inhibition at 1 µM concentration, with some compounds achieving IC₅₀ values in the nanomolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study involving a series of derivatives based on the isoquinoline structure showed moderate antibacterial activities against various strains. The minimum inhibitory concentration (MIC) values indicated that while some compounds displayed promising results, further optimization is necessary to enhance their efficacy .
Anti-HIV Activity
In addition to antibacterial properties, this compound derivatives have been explored for anti-HIV activity. Research focused on modifying the core structure to improve potency against HIV integrase and replication processes. Although initial results were promising, further studies are required to assess their full potential in clinical applications .
Study on PARP Inhibition
A detailed study evaluated the structure-activity relationship (SAR) of several isoquinoline derivatives. The findings highlighted that modifications in the amide portion significantly influenced inhibitory potency against PARP1 and PARP2. For example, compound 3l demonstrated an IC₅₀ value of 156 nM against PARP1, showcasing the potential for developing potent PARP inhibitors from this scaffold .
Antibacterial Evaluation
In a separate investigation, synthesized compounds were assessed for their antibacterial activity using the MIC assay. The results indicated that while some derivatives exhibited moderate activity, none reached the threshold for clinical relevance without further structural optimization .
Summary of Findings
Activity | Mechanism | IC₅₀ Value | Remarks |
---|---|---|---|
PARP Inhibition | Enzyme inhibition | 156 nM | Promising lead for cancer therapy |
Antibacterial | Disruption of bacterial cell function | Varies | Moderate activity; needs optimization |
Anti-HIV | Inhibition of viral replication | Not determined | Requires further research |
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-9(13)7-5-3-4-6-8(7)11(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
ILGGGZRHBCGVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Cl |
Origin of Product |
United States |
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